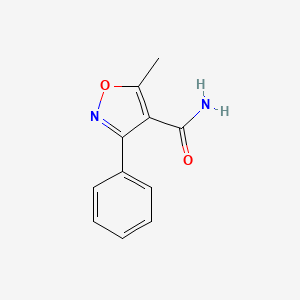

5-Methyl-3-phenylisoxazole-4-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEABDMXHARUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 3 Phenylisoxazole 4 Carboxamide and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing the isoxazole (B147169) ring system have been well-established for decades and continue to be refined. These classical approaches can be broadly categorized into condensation reactions, cycloaddition reactions, and the functionalization of a pre-formed isoxazole scaffold.

One of the most traditional and widely used methods for isoxazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). rsc.orgnih.gov This approach involves the reaction of a β-diketone or a related 1,3-bielectrophile with hydroxylamine, leading to the formation of the isoxazole ring. rsc.org For instance, the reaction of 2,4-pentanedione with hydroxylamine under mildly acidic conditions efficiently yields an isoxazole derivative. chegg.com The reaction conditions, such as pH, can influence the final product, with acidic conditions favoring the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters and hydroxylamine hydrochloride. nih.gov

More recent developments have explored base-catalyzed condensation reactions of primary nitro compounds with dipolarophiles. nih.govunifi.it For example, nitroacetic esters can react with dipolarophiles in the presence of a base to form 3,5-disubstituted isoxazoles. nih.gov This method has been shown to be efficient in water, offering a greener alternative to traditional organic solvents. nih.gov Additionally, multi-component reactions, which involve the condensation of three or more substrates in a single operation, have emerged as a facile route for synthesizing substituted isoxazoles. nih.gov

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the isoxazole ring. nih.govmdpi.comnih.govorganic-chemistry.org This reaction involves the interaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. nih.govorganic-chemistry.orgresearchgate.netrsc.org The reaction is highly regioselective, often leading to the preferential formation of a specific isomer. mdpi.comtandfonline.com

Nitrile oxides, being unstable intermediates, are usually generated in situ from precursors like aldoximes or hydroximoyl chlorides. researchgate.netnih.gov Various methods have been developed for the in situ generation of nitrile oxides, including oxidation of aldoximes with reagents like chloramine-T or hypochlorous acid. rsc.orgnih.gov The choice of catalyst, such as copper(I), can influence the regioselectivity of the cycloaddition, providing access to different isoxazole isomers. organic-chemistry.org The reaction can be performed under various conditions, including thermal activation, microwave irradiation, and even in green solvents like water. researchgate.net

| Reaction Type | Reactants | Key Features | References |

| Condensation | 1,3-Dicarbonyl compound + Hydroxylamine | Traditional method, pH dependent | rsc.orgnih.govchegg.com |

| Condensation | Primary nitro compound + Dipolarophile | Base-catalyzed, can be performed in water | nih.govunifi.it |

| [3+2] Cycloaddition | Nitrile oxide + Alkyne/Alkene | High regioselectivity, versatile | nih.govmdpi.comnih.govorganic-chemistry.orgresearchgate.netrsc.org |

Once the isoxazole ring is formed, further modifications can be introduced through various functionalization strategies. Direct C-H functionalization of the isoxazole ring at the C-3, C-4, and C-5 positions is an important technique, although the ring can be labile under basic conditions. rsc.org Transition metal-catalyzed cross-coupling reactions are also employed to introduce substituents onto the isoxazole core. rsc.org

For example, an isoxazole scaffold can undergo reactions like alkyne-azide cycloaddition to attach other heterocyclic moieties. rsc.org The substituents already present on the isoxazole ring play a crucial role in its reactivity and ability to form complexes, which can be leveraged to introduce further chemical diversity. rsc.org These functionalization techniques are essential for synthesizing a wide array of isoxazole derivatives with tailored properties. nih.gov

Targeted Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Core

The synthesis of the specific compound, this compound, typically involves a two-step process: the synthesis of the carboxylic acid intermediate followed by an amide coupling reaction.

The key precursor for the target carboxamide is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This intermediate can be synthesized through several routes. A common method involves the reaction of benzaldehyde (B42025) oxime with ethyl acetoacetate. nih.gov This reaction can be carried out without a solvent by heating the reactants in the presence of a catalyst like anhydrous zinc chloride. nih.gov The resulting ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is then hydrolyzed, typically using an aqueous base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to yield the desired carboxylic acid. nih.gov

Alternatively, the synthesis can start from ethyl ethoxymethyleneacetoacetic ester, which is reacted with hydroxylamine sulfate (B86663) in the presence of sodium acetate (B1210297) to form ethyl-5-methylisoxazole-4-carboxylate. google.com This ester is then hydrolyzed with a strong acid, such as aqueous sulfuric acid, to produce 5-methylisoxazole-4-carboxylic acid. google.com

| Starting Materials | Reagents | Product | References |

| Benzaldehyde oxime, Ethyl acetoacetate | Anhydrous zinc chloride, NaOH, HCl | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | nih.gov |

| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine sulfate, Sodium acetate, H2SO4 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | google.com |

With the 5-Methyl-3-phenylisoxazole-4-carboxylic acid in hand, the final step is the formation of the amide bond. This is a well-established transformation in organic synthesis and can be achieved using a variety of coupling reagents. luxembourg-bio.com The carboxylic acid is first activated to a more reactive species, which then reacts with an amine to form the carboxamide.

A common method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride. google.comgoogle.com The resulting 5-methyl-3-phenylisoxazole-4-carbonyl chloride is then reacted with the desired amine to furnish the final this compound derivative. google.comresearchgate.net

Alternatively, a wide range of modern coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride. luxembourg-bio.com Reagents such as carbodiimides (e.g., ethylcarbodiimide) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used. fishersci.co.uk Other phosphorus-based reagents have also been developed for efficient amide bond formation. rsc.org The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final product. scispace.com

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer improved efficiency, selectivity, and sustainability compared to traditional methods. These techniques are pivotal in the synthesis of complex molecules like this compound.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. Various transition metals, including palladium, copper, and rhodium, have been employed in the synthesis of isoxazole derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in C-H bond functionalization. A notable application involves the use of a 5-methylisoxazole-3-carboxamide (B1215236) directing group to achieve palladium-catalyzed acetoxylation of primary γ-C(sp³)–H bonds in amino acids. This demonstrates the utility of the carboxamide moiety in directing metal-catalyzed transformations at specific sites.

Copper-Catalyzed Synthesis: Copper catalysts are frequently used for the synthesis of isoxazoles. Copper-catalyzed [3+2] cycloaddition reactions of nitrile oxides with alkynes are a common method for constructing the isoxazole ring. These reactions are often characterized by their high regioselectivity and tolerance of various functional groups. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through a copper-catalyzed 1,3-dipolar cycloaddition.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have also been explored for the synthesis of related heterocyclic systems. For example, dirhodium tetraacetate has been used to catalyze the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides to yield 2-aryloxazole-4-carboxylates. nih.gov This methodology, while demonstrated for oxazoles, suggests the potential for rhodium-catalyzed approaches in the synthesis of isoxazole-4-carboxamide derivatives. A rhodium(III)-catalyzed decarboxylative C-H functionalization of isoxazole-4-carboxylic acids with alkenes has also been reported, indicating another avenue for derivatization. researchgate.net

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | C-H Acetoxylation | Amino acids with 5-methylisoxazole-3-carboxamide directing group | γ-acetoxylated α-amino acids | (Not specified in provided results) |

| Copper | [3+2] Cycloaddition | Nitrile oxides and terminal alkynes | 3,5-disubstituted isoxazoles | nih.gov |

| Rhodium | Carbene N-H Insertion and Cyclodehydration | α-diazo-β-keto-carboxylates and arenecarboxamides | 2-aryloxazole-4-carboxylates | nih.gov |

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, has emerged as a powerful green tool in organic synthesis. Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions. In the synthesis of isoxazole derivatives, ultrasound has been successfully applied to promote multicomponent reactions and cycloadditions. For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved in aqueous media using imidazole (B134444) as a catalyst under ultrasound irradiation, offering shorter reaction times and high yields. orgchemres.org Another study demonstrated the synthesis of novel isoxazoline (B3343090) derivatives from chalcones under ultrasonic radiation, which dramatically reduced the reaction time from hours to minutes.

Use of Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. For the synthesis of isoxazol-5(4H)-ones, sodium malonate has been used as an efficient catalyst in water as a green reaction medium at room temperature. This approach avoids the use of hazardous organic solvents and offers a simple experimental procedure. Another green protocol involves the use of a water extract of orange fruit peel ash (WEOFPA) as a catalyst in glycerol (B35011) for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov

| Product | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides | Conventional | Uranyl Nitrate Hexahydrate | 420-480 min | 75-85 | researchgate.net |

| Ultrasound | 21-24 min | 79-88 |

Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. This technique has been effectively applied to the synthesis of various phenylisoxazole derivatives.

The synthesis of N-(4-acetylphenyl)-5-methylisoxazole-4-carboxamide derivatives, for instance, has been successfully achieved using microwave irradiation. In one study, the reaction of N-(4-acetylphenyl)-5-methylisoxazole-4-carboxamide with various aryl aldehydes was carried out under microwave irradiation (140-280 W) for 2-3 minutes, affording chalcone (B49325) derivatives in high yields. This represents a significant improvement over the conventional heating method, which required 24 hours.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Microwave Irradiation | 6-10 min | 67-82 | researchgate.net |

| Conventional Heating | 6-8 h | 58-69 |

Characterization Techniques for Synthesized Compounds

The unambiguous identification and characterization of newly synthesized compounds are essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound and its derivatives, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons, aromatic protons of the phenyl ring, and the amide proton. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the isoxazole and phenyl rings. For the related N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the methyl protons appear as a singlet at δ 2.36 ppm, and the amide proton signal is observed. rsc.org The aromatic protons typically appear in the range of δ 7-8 ppm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the isoxazole and phenyl rings. For N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, characteristic peaks are observed at 3282 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch). rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. The mass spectrum of 5-methyl-3-phenylisoxazole-4-carboxylic acid, a precursor, shows a molecular ion peak corresponding to its molecular weight of 203 g/mol . chemicalbook.com For N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the mass spectrum shows the molecular ion peak and characteristic fragment ions. rsc.org

| Technique | Observed Peaks/Signals | Reference |

|---|---|---|

| FT-IR (cm⁻¹) | Vibrational frequencies recorded in the range of 4000-400 cm⁻¹ | nih.gov |

| ¹H NMR | Spectrum available | chemicalbook.com |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 203 | chemicalbook.com |

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a related compound, the molecular formula is C₁₃H₁₃NO₃. nih.gov For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the molecular formula is C₁₁H₉NO₃. nih.gov The elemental analysis of synthesized derivatives of this compound would be expected to be in close agreement with the calculated values for their respective molecular formulas.

X-ray Diffraction Studies for Structural Elucidation

Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the molecular structure of crystalline solids. For this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the connectivity established by other spectroscopic methods. Furthermore, it elucidates the conformational preferences of the molecule and reveals the nature of intermolecular interactions that govern the crystal packing.

Detailed crystallographic studies have been conducted on key precursors and analogues of this compound, providing critical insights into their solid-state structures.

A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid , the direct precursor to the carboxamide, revealed that it crystallizes in the monoclinic system. nih.govresearchgate.net The analysis confirmed the molecular structure and showed a significant twist between the phenyl and isoxazole rings, with a dihedral angle of 56.64 (8)°. nih.govresearchgate.net The carboxylic acid group is nearly coplanar with the isoxazole ring. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, where pairs of O—H⋯O bonds link molecules into head-to-head dimers. nih.govresearchgate.net These dimers are further connected into a three-dimensional network by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings. nih.govresearchgate.net

Similarly, the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , another closely related derivative, has been determined. researchgate.net This compound also crystallizes in the monoclinic system. The dihedral angle between the mean planes of the phenyl and isoxazole rings is 43.40 (13)°. researchgate.net The ethoxycarbonyl group is noted to be rotated out of the plane of the isoxazole ring. researchgate.net

For the carboxamide series, the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , an analogue of leflunomide (B1674699), has been elucidated. nih.govresearchgate.net This compound crystallizes in the monoclinic P2/c space group. researchgate.net A key structural feature is that the benzene (B151609) ring is nearly perpendicular to the isoxazole ring, with a dihedral angle of 82.97 (2)°. nih.govresearchgate.net In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains that extend along the c-axis. nih.gov

The data obtained from these X-ray diffraction studies are crucial for understanding structure-activity relationships, as the spatial arrangement of functional groups can significantly influence biological interactions.

Crystallographic Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 11.953 (4) |

| b (Å) | 5.981 (2) |

| c (Å) | 14.142 (5) |

| β (°) | 105.548 (6) |

| Volume (ų) | 974.0 (6) |

| Z | 4 |

Crystallographic Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.750 (8) |

| b (Å) | 14.589 (13) |

| c (Å) | 9.397 (8) |

| β (°) | 116.872 (13) |

| Volume (ų) | 1192.3 (18) |

| Z | 4 |

Crystallographic Data for 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₉F₃N₂O₂ |

| Molecular Weight | 286.21 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.956 (2) |

| b (Å) | 10.156 (2) |

| c (Å) | 11.691 (2) |

| β (°) | 109.81 (3) |

| Volume (ų) | 1222.1 (4) |

| Z | 4 |

Biological Activity Spectrum and Mechanistic Insights of 5 Methyl 3 Phenylisoxazole 4 Carboxamide Derivatives

Anticancer Activities and Proposed Mechanisms

The isoxazole-carboxamide core has been identified as a promising pharmacophore in the development of novel anticancer agents. Studies have shown that derivatives of this compound exhibit significant antiproliferative activities against a panel of human cancer cell lines. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., HeLa, MCF-7, Hep3B, B16F1)

A significant body of research has focused on the synthesis and in vitro cytotoxic evaluation of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines. These studies consistently demonstrate that modifications to the amide moiety can produce compounds with moderate to potent antiproliferative effects. nih.govresearchgate.net

For instance, a series of phenyl-isoxazole-carboxamide derivatives were tested for their cytotoxic effects against human cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), and hepatocellular carcinoma (Hep3B) cell lines. researchgate.net One derivative, N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide, showed potent activity against both HeLa and Hep3B cancer cells, with IC50 values of 0.91 µM and 8.02 µM, respectively. nih.govresearchgate.net Generally, the synthesized compounds displayed a range of inhibitory concentrations against Hep3B cells from 5.96 to 28.62 µM. researchgate.net

Another study evaluated a novel series of these derivatives against cancer cell lines including melanoma (B16-F1), HeLa, Hep3B, and MCF-7. nih.gov This research confirmed the potential of this chemical class as promising agents for melanoma, with several derivatives exhibiting low IC50 values. nih.gov

| Derivative | HeLa (IC50 µM) | MCF-7 (IC50 µM) | Hep3B (IC50 µM) | B16-F1 (IC50 µM) |

|---|---|---|---|---|

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | 0.91 | Data Not Available | 8.02 | Data Not Available |

| N-(3,4-Dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 31.62 | 12.34 | Data Not Available | Data Not Available |

| General Range of Phenyl-isoxazole-carboxamide Derivatives | Data Not Available | Moderate Activity | 5.96 - 28.62 | Moderate to Potent Activity |

Molecular Targets and Pathways in Oncogenesis

While the antiproliferative effects are well-documented, the precise molecular mechanisms for this compound derivatives are an area of active investigation. However, research into structurally related anticancer agents provides significant insights into potential pathways. Many heterocyclic compounds containing carboxamide linkages function as microtubule targeting agents by inhibiting tubulin polymerization. nih.govnih.gov

Combretastatin A-4 (CA-4), a potent natural inhibitor of tubulin polymerization, serves as a model for many synthetic analogs. frontiersin.org It binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govfrontiersin.org Studies on other novel pyrrole-based carboxamides have confirmed their ability to inhibit tubulin polymerization, disrupt the microtubule network, and induce apoptosis in various cancer cell lines. nih.govnih.gov Given the structural similarities, it is proposed that this compound derivatives may share this mechanism of action, representing a promising avenue for further mechanistic studies.

Antimicrobial Properties

The isoxazole (B147169) scaffold is recognized for its broad antimicrobial potential, with various derivatives showing activity against bacteria, fungi, and viruses. researchgate.net

Antibacterial Effects against Pathogenic Strains

Derivatives of the isoxazole core structure have demonstrated notable antibacterial activity. Specifically, a study on 5-methylisoxazole-3-carboxamide (B1215236) derivatives (a structural isomer of the titular compound) evaluated their in vitro activity against pathogenic bacterial strains. researchgate.net The compounds were tested against Bacillus subtilis and Escherichia coli using a serial dilution method. Several derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µM. researchgate.net Another study on the related 5-amino-3-methylisoxazole-4-carbohydrazide derivatives also reported mild to moderate antibacterial activity against a panel of five Gram-positive and five Gram-negative bacteria, further underscoring the potential of the isoxazole framework in developing new antibacterial agents. researchgate.net

| Derivative Class | Pathogenic Strain | Activity (MIC) |

|---|---|---|

| 5-Methylisoxazole-3-carboxamides | Bacillus subtilis | As low as 6.25 µM |

| 5-Methylisoxazole-3-carboxamides | Escherichia coli | As low as 6.25 µM |

Antifungal Activities

The isoxazole ring and its derivatives have long been investigated for their fungicidal properties. researchgate.net Research has confirmed that this heterocyclic system is a viable scaffold for the development of agents active against pathogenic fungi. researchgate.net While the broader class of isoxazoles is known for these properties, detailed studies focusing specifically on the antifungal activity of this compound derivatives against key pathogenic strains are less prevalent in the current literature. However, the established antifungal potential of the core structure suggests this is a valuable area for future investigation. researchgate.net

Antiviral Activities (e.g., Norovirus, Coxsackie B3/B6, HIV)

The isoxazole-carboxamide scaffold has shown significant promise as a platform for the development of novel antiviral agents, with activity reported against several distinct viruses.

Coxsackievirus: Research has led to the development of an isoxazole-3-carboxamide (B1603040) analog of pleconaril (B1678520) that displays potent inhibitory activity against multiple enteroviruses. nih.govnih.govresearchgate.net This compound was highly effective against a pleconaril-resistant strain of Coxsackievirus B3 (IC50 of 6-20 nM) and Coxsackievirus B5 (EC50 of 1 nM). nih.govnih.gov The mechanism of action involves binding to the viral capsid, which destabilizes key structures and inhibits the virus life cycle. nih.gov

HIV: Several studies have identified isoxazole derivatives as inhibitors of HIV-1 replication. ucl.ac.ukucl.ac.uknih.govnih.gov A screening of isoxazole sulfonamides revealed compounds that inhibited HIV-1 infection in human CD4+ T cells. ucl.ac.ukucl.ac.uknih.gov The mechanism of these compounds did not involve the typical targets of reverse transcription or integration, but rather impaired a step necessary for the activation of viral gene expression. ucl.ac.ukucl.ac.uk This suggests the compounds act on a host cell factor, which could provide a higher barrier to the development of viral resistance. ucl.ac.uk Further research into isoxazole-1,2,4-oxadiazole analogs has also identified new lead candidates for anti-HIV-1 drug development. nih.gov

Norovirus: Despite the broad antiviral potential of the isoxazole scaffold, there is currently limited specific research in the reviewed literature demonstrating the activity of this compound derivatives against Norovirus. Development of antivirals for Norovirus remains challenging due to the high diversity of viral strains. cocrystalpharma.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide |

| N-(3,4-Dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide |

| 5-methylisoxazole-3-carboxamide |

| 5-amino-3-methylisoxazole-4-carbohydrazide |

| isoxazole-3-carboxamide |

| isoxazole sulfonamides |

| isoxazole-1,2,4-oxadiazole |

| Combretastatin A-4 (CA-4) |

Anti-inflammatory and Immunomodulatory Effects

The this compound scaffold is a core component of various compounds exhibiting significant anti-inflammatory and immunomodulatory properties. These activities stem from their ability to interact with key enzymatic and cellular pathways that drive inflammation and immune responses.

Derivatives of the isoxazole carboxamide structure have been identified as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial to the inflammatory cascade. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. researchgate.net Well-known selective COX-2 inhibitors, such as Valdecoxib (B1682126) (4-[5-methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) and its prodrug Parecoxib, are built upon this isoxazole framework. researchgate.netresearchgate.net The development of selective COX-2 inhibitors was aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. researchgate.net

In addition to COX inhibition, isoxazole derivatives have demonstrated the ability to block the 5-LOX enzyme. nih.gov The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. nih.gov Research into a series of isoxazole derivatives revealed excellent 5-LOX blocking effects, with some compounds showing concentration-dependent inhibition and low micromolar IC₅₀ values. nih.gov For instance, one study identified a derivative that caused concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.gov The dual inhibition of both COX and 5-LOX pathways is a significant area of research, as it may offer a broader spectrum of anti-inflammatory action. nih.govnih.gov

Molecular docking studies have further elucidated the mechanism of action for some of these derivatives. For example, two compounds, A3 and B2, which demonstrated analgesic effects, were docked against COX-1 and COX-2 receptors, showing strong binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting a direct interaction with these inflammatory enzymes. researchgate.net

Beyond direct enzyme inhibition, certain isoxazole derivatives possess immunoregulatory capabilities, modulating the activity of immune cells to suppress inflammatory responses. A study on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides characterized their effects on various immune functions in both human and mouse models. nih.gov

These compounds were found to be non-toxic to human peripheral blood mononuclear cells (PBMCs) and exhibited dose-dependent suppression of phytohemagglutinin A (PHA)-induced PBMC proliferation. nih.gov They also showed differential, primarily inhibitory, effects on the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated whole blood cultures. nih.gov

One derivative, M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide), was identified as particularly potent, showing the most suppressive activity in both the proliferation and TNF-α production assays. nih.gov Further investigation revealed that M05 inhibited the secondary humoral immune response to sheep red blood cells (SRBC) in vitro. In vivo, it demonstrated complex effects on delayed-type hypersensitivity (DTH), stimulating the inductive phase but inhibiting the eliciting phase of the response. nih.gov Additionally, M05 was effective in inhibiting the carrageenan-induced foot edema model, a classic test for anti-inflammatory agents. nih.gov These findings highlight the potential of this class of compounds to act as immunomodulators with combined anti-proliferative and anti-inflammatory activities. nih.gov

Table 1: Immunomodulatory Effects of Derivative M05

| Assay | Model | Observed Effect | Source |

|---|---|---|---|

| PBMC Proliferation (PHA-induced) | Human | Strongly suppressive | nih.gov |

| TNF-α Production (LPS-stimulated) | Human | Strongly suppressive | nih.gov |

| Humoral Immune Response (to SRBC) | Mouse (in vitro) | Inhibitory | nih.gov |

| Delayed-Type Hypersensitivity (DTH) | Mouse (in vivo) | Stimulated inductive phase, inhibited eliciting phase | nih.gov |

| Carrageenan-induced Foot Edema | Mouse (in vivo) | Inhibitory | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

The this compound core and its analogs have emerged as intriguing modulators of central nervous system targets, showing potential for the management of neurological disorders and pain.

A significant area of investigation for isoxazole-4-carboxamide derivatives is their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. huji.ac.ilnih.gov AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the CNS and are crucial for processes like learning and memory. mdpi.com Their dysregulation has been implicated in various neurological conditions, including chronic pain and neurodegenerative diseases. nih.gov

An electrophysiological study using the whole-cell patch-clamp technique investigated the effects of twelve isoxazole-4-carboxamide derivatives (labeled CIC-1 to CIC-12) on AMPA receptor activity. huji.ac.ilresearchgate.net The results showed that these compounds were potent inhibitors of AMPA receptor function. nih.govresearchgate.net Specifically, the derivatives CIC-1 and CIC-2 exhibited very strong inhibitory effects, reducing AMPA receptor-mediated currents by 8-fold and 7.8-fold, respectively. huji.ac.ilnih.govresearchgate.net Beyond simply blocking the current, these compounds also significantly altered the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. huji.ac.ilnih.gov This modulation of AMPA receptors presents a promising therapeutic avenue for conditions characterized by excessive excitatory neurotransmission. nih.gov

Table 2: Inhibitory Activity of Isoxazole Derivatives on AMPA Receptors

| Compound | Inhibitory Effect | Source |

|---|---|---|

| CIC-1 | 8.0-fold inhibition of AMPA receptor current | huji.ac.ilnih.govresearchgate.net |

| CIC-2 | 7.8-fold inhibition of AMPA receptor current | huji.ac.ilnih.govresearchgate.net |

The modulation of AMPA receptors by isoxazole derivatives has direct relevance to neurodegenerative disorders like Alzheimer's and Parkinson's disease. While direct studies of this compound derivatives in specific models of these diseases are emerging, the therapeutic strategy is based on the known role of glutamatergic excitotoxicity in neuronal cell death. The overactivation of glutamate receptors, including AMPA receptors, can lead to excessive calcium influx and subsequent neuronal damage, a process implicated in the pathology of Alzheimer's and other neurodegenerative conditions. nih.gov

Therefore, the ability of isoxazole carboxamides to act as AMPA receptor modulators makes them promising candidates for neuroprotective agents. nih.gov By dampening excessive glutamatergic signaling, these compounds could potentially mitigate excitotoxicity and slow the progression of neuronal loss. Research on other types of compounds has shown that targeting pathways involved in neuroinflammation and excitotoxicity can be beneficial in preclinical models of Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov The development of isoxazole-based AMPA receptor modulators represents a targeted approach within this broader neuroprotective strategy. nih.gov

The analgesic properties of this compound derivatives have been demonstrated in several preclinical studies, which point towards a non-opioid mechanism of action. researchgate.netnih.gov This is particularly relevant given the search for effective alternatives to opioid-based pain medications. nih.gov

One study synthesized nine novel 3-substituted-isoxazole-4-carboxamide derivatives and evaluated their antinociceptive potential using the acetic acid-induced writhing assay and the hot plate test in mice. nih.gov The compounds displayed a range of low to moderate analgesic activity. researchgate.netnih.gov Among them, derivative B2 showed high analgesic activity, comparable to the standard drug tramadol (B15222) in both assays. researchgate.netnih.gov Further investigation into the mechanism showed that the analgesic effects of the lead compounds, A3 and B2, were not reversed by the opioid antagonist naloxone, confirming a non-opioid receptor pathway. researchgate.netnih.gov This finding, combined with the molecular docking results showing affinity for COX enzymes, suggests that the analgesic effects are, at least in part, linked to their anti-inflammatory activity. researchgate.net

Furthermore, the modulation of AMPA receptors is also a key mechanism for pain management. AMPA receptors in the spinal dorsal horn are critically involved in nociceptive transmission and the development of chronic and inflammatory pain states. huji.ac.ilnih.gov The potent inhibitory effects of isoxazole-4-carboxamide derivatives on AMPA receptors, as demonstrated by compounds like CIC-1 and CIC-2, underscore their potential as novel non-opioid analgesics for controlling pain. nih.gov

Other Reported Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of other biological activities, demonstrating the versatility of this chemical core in interacting with various biological targets. Research has explored their potential in areas such as antioxidant effects, antitubercular applications, and the inhibition of specific enzymes crucial to disease pathways.

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been a subject of scientific investigation. Studies have focused on the ability of these compounds to scavenge free radicals, which are implicated in numerous pathophysiological processes.

Detailed research into fluorophenyl-isoxazole-carboxamide derivatives identified compounds with significant antioxidant potency. researchgate.net In a DPPH free radical scavenging assay, certain derivatives demonstrated higher potency than the standard antioxidant, Trolox. researchgate.net Specifically, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (compound 2a ) and a related compound (2c ) showed noteworthy activity. researchgate.net Based on its strong in vitro results, compound 2a was selected for in vivo evaluation, where it was found that the total antioxidant capacity (TAC) in mice treated with this compound was twofold greater than that observed in mice treated with the standard control, Quercetin. researchgate.net

| Compound | In Vitro Activity (DPPH Assay, IC₅₀ in µg/ml) | Reference Compound | In Vitro Activity (DPPH Assay, IC₅₀ in µg/ml) |

|---|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |

| Compound 2c | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The isoxazole scaffold, including this compound derivatives, has been explored as a promising pharmacophore in this area.

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several compounds in this series demonstrated significant inhibitory potential. researchgate.net Similarly, studies on phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives revealed moderate bioactivity against the sensitive H37Rv strain, with some compounds showing notable cytotoxicity against a resistant strain. researchgate.net Further research into urea (B33335) and thiourea (B124793) derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters identified congeners with potent activity against both drug-susceptible and drug-resistant M. tuberculosis. semanticscholar.orgnih.gov

| Compound/Derivative Class | Test Strain(s) | Activity (MIC) |

|---|---|---|

| 5-Methylisoxazole-3-carboxamide (Compound 10) | M. tuberculosis H37Rv | 3.125 µM |

| 5-Methylisoxazole-3-carboxamide (Compound 14) | M. tuberculosis H37Rv | 3.125 µM |

| 5-Methylisoxazole-3-carboxamide (Compound 9) | M. tuberculosis H37Rv | 6.25 µM |

| 5-Methylisoxazole-3-carboxamide (Compound 13) | M. tuberculosis H37Rv | 6.25 µM |

| Phenylisoxazole-Carbaldehyde Isonicotinylhydrazones | M. tuberculosis H37Rv | 0.34–0.41 µM |

| Naphthamide Derivative (13c) | Drug-Sensitive M. tuberculosis | 6.55 µM |

| Naphthamide Derivative (13d) | Drug-Sensitive M. tuberculosis | 7.11 µM |

Enzyme Inhibition Studies

The this compound scaffold has been utilized to develop inhibitors for various enzymes implicated in human diseases.

GATA4-NKX2-5 Transcriptional Synergy Inhibition

In the heart, the transcription factors GATA4 and NKX2-5 cooperate to regulate genes involved in cardiogenesis and hypertrophy. nih.govnih.gov The modulation of their interaction is a therapeutic target for cardiac conditions. helsinki.firesearchgate.net Through fragment-based screening and a reporter gene assay, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent, dose-dependent inhibitor of the GATA4–NKX2-5 transcriptional synergy. nih.govacs.org This lead compound, with an IC₅₀ of 3 μM, demonstrated anti-hypertrophic effects in vitro and cardioprotective properties in vivo without affecting the protein kinases involved in GATA4 phosphorylation. nih.govhelsinki.fi

| Compound | Target | Activity (IC₅₀) | Reported Effects |

|---|---|---|---|

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 Transcriptional Synergy | 3 µM | Anti-hypertrophic (in vitro), Cardioprotective (in vivo) |

EGFR and Src Inhibition

The Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src are crucial in cell signaling pathways that regulate proliferation and survival; their dysregulation is common in various cancers. nih.gov Consequently, they are major targets for anticancer drug development. nih.govnih.gov Research has shown that isoxazole derivatives can serve as a scaffold for potent EGFR tyrosine kinase (EGFR-TK) inhibitors. researchgate.net A series of novel isoxazole derivatives demonstrated significant inhibitory activity against EGFR-TK, with some compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net The cooperation between c-Src and EGFR in promoting aggressive tumor phenotypes suggests that dual inhibitors could be beneficial. nih.gov

| Compound | Target | Activity (IC₅₀ in µM) |

|---|---|---|

| Isoxazole Derivative 25a | EGFR-TK | 0.054 ± 0.001 |

| Isoxazole Derivative 10a | EGFR-TK | 0.064 ± 0.001 |

| Isoxazole Derivative 10b | EGFR-TK | 0.066 ± 0.001 |

Renin and Farnesyltransferase Inhibition

Within the scope of the conducted research, no specific studies were identified that detailed the inhibitory activity of this compound derivatives against the enzymes Renin or Farnesyltransferase.

Structure Activity Relationship Sar Studies of 5 Methyl 3 Phenylisoxazole 4 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the 5-methyl-3-phenylisoxazole-4-carboxamide class, several key features have been identified:

The Isoxazole (B147169) Ring: This heterocyclic core acts as a rigid scaffold, correctly positioning the other functional groups. It is considered a primary pharmacophore for antiproliferative activities.

The 3-Phenyl Group: This aromatic ring is involved in hydrophobic or π-stacking interactions with the target protein. As noted, its substitution pattern is critical for tuning activity.

The 4-Carboxamide Linker: The amide group is a crucial hydrogen-bonding moiety (both donor and acceptor) that can form key interactions within the binding site of a target enzyme or receptor.

The N-Substituent: The group attached to the amide nitrogen is a major determinant of potency and selectivity, occupying a significant portion of the binding pocket and forming various interactions (hydrophobic, polar, etc.).

Together, these features create a molecular template that can be recognized by specific biological targets, leading to a pharmacological response.

Comparative SAR with Other Isoxazole and Carboxamide Scaffolds

To better understand the unique properties of the this compound scaffold, it is useful to compare its SAR with that of related structures.

A key comparison is with its regioisomer, 5-methylisoxazole-3-carboxamide (B1215236) . As mentioned earlier, the position of the carboxamide group dramatically alters the molecule's stability and metabolic pathway. The 4-carboxamide scaffold (leflunomide type) is metabolically labile at the isoxazole ring, which is essential for its mechanism of action via dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition. In contrast, the 3-carboxamide scaffold is stable to ring-opening, does not inhibit DHODH, and exhibits a different toxicity profile, with the amide bond being the primary site of metabolic cleavage.

| Feature | 5-Methylisoxazole-4-carboxamide (e.g., Leflunomide) | 5-Methylisoxazole-3-carboxamide Derivatives |

|---|---|---|

| Primary Metabolic Site | Isoxazole Ring (N-O bond cleavage) | Amide Bond (Peptide bond cleavage) |

| Mechanism of Action | DHODH Inhibition | Does not inhibit DHODH |

| Relative Toxicity | Higher potential for liver toxicity and teratogenicity | Lower acute toxicity |

Development of SAR Models for Targeted Biological Actions

To rationalize the observed SAR data and guide the design of more potent and selective compounds, computational modeling techniques are often employed. For isoxazole derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the structural features of the molecules with their biological activities. researchgate.netsigmaaldrich.com

These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for activity. mdpi.combohrium.com For example, a CoMSIA model for a series of isoxazole derivatives might indicate that a bulky, hydrophobic group is preferred at the para-position of the N-phenyl ring, while an electronegative group is favored on the 3-phenyl ring, providing a clear roadmap for further optimization. mdpi.com

Molecular docking simulations are also used to predict how these derivatives bind to the active site of a specific protein target. By visualizing the binding pose, researchers can understand the key intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for the compound's affinity, helping to explain the experimental SAR data at a molecular level.

Computational Chemistry and Theoretical Investigations of 5 Methyl 3 Phenylisoxazole 4 Carboxamide

Molecular Docking Studies for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research on a series of isoxazole-carboxamide derivatives has identified them as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies revealed that these compounds can bind effectively within the active sites of both COX-1 and COX-2. For instance, a derivative with 3,4-dimethoxy and chloro substitutions on the phenyl rings demonstrated a high affinity for the COX-2 enzyme. The docking analysis indicated that the 5-methyl-isoxazole ring is pushed toward a secondary binding pocket, facilitating ideal binding interactions. nih.gov

In other studies, the isoxazole (B147169) scaffold has been investigated for its potential to inhibit Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer. sciety.orgbonviewpress.com Virtual screening and subsequent molecular docking of isoxazole-based molecules from the ZINC database identified several compounds with high binding affinities to Hsp90, forming hydrogen bonds and hydrophobic interactions with key residues like Gly97, Asn51, and Lys58. sciety.orgbonviewpress.com Similarly, docking-based virtual screening has been used to identify 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as potential agonists for Hypoxia-Inducible Factor-2α (HIF-2α), a target for diseases related to erythropoietin (EPO) insufficiency. researchgate.net

These studies highlight the utility of molecular docking in identifying the structural features of the this compound scaffold that are critical for target interaction.

Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Target Protein | Key Interacting Residues | Type of Interactions | Predicted Activity | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not specified | Ideal binding interactions in secondary pocket | Anti-inflammatory | nih.gov |

| Heat shock protein 90 (Hsp90) | Gly97, Asn51, Lys58 | Hydrogen bonds, hydrophobic interactions | Anticancer | sciety.orgbonviewpress.com |

| Carbonic Anhydrase (CA) | Not specified | Not specified | Enzyme inhibition | acs.orgnih.gov |

| Farnesoid X Receptor (FXR) | LEU287, MET290, HIS447 | Hydrophobic interactions, salt bridges | NAFLD treatment | mdpi.com |

| MDM2 Protein | Not specified | Not specified | Anticancer | nih.gov |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and related isoxazoles, DFT studies provide fundamental insights into their chemical behavior.

DFT analysis, often using the B3LYP method with basis sets like 6-311+G(d,p), has been used to study the electronic structure and chemical reactivity of isoxazole derivatives. researchgate.net These calculations allow for the determination of quantum mechanical parameters such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). researchgate.net Such parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. irjweb.com For various isoxazole derivatives, the HOMO-LUMO gap has been calculated to predict their potential as antibacterial, antifungal, and antitumor agents. researchgate.netresearchgate.net For example, in a study of pyridinyl isoxazole derivatives, HOMO-LUMO analysis was used to understand the charge transfer within the molecules. asianpubs.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP surface helps to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, including hydrogen bonding. irjweb.com

Table 2: Quantum Chemical Parameters Calculated for Isoxazole Derivatives

| Calculation Method | Basis Set | Calculated Properties | Application | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | HOMO, LUMO, Energy gap, Hardness (η), Electronegativity (χ), Chemical potential (μ), Electrophilicity (ω) | Analysis of chemical reactivity | researchgate.net |

| DFT (B3LYP) | 6-31G (d,p) | HOMO, LUMO, Energy gap | Determination of charge transfer | asianpubs.org |

| DFT | Not specified | Molecular Electrostatic Potential (MEP) | Identification of reactive sites | irjweb.com |

| DFT (B3LYP, CAMB3LYP, etc.) | 6-31G (d,p) | HOMO-LUMO energy gap, UV/Visible absorption spectra | Prediction of pharmaceutical activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead structures in drug discovery. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists, robust 3D-QSAR models were developed. mdpi.com These models showed strong predictive ability, with a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²). mdpi.com The contour maps generated from these models provided crucial insights into the structural requirements for agonistic activity. For example, the models indicated that hydrophobicity at the R2 position and an electronegative group at the R3 position were critical for enhancing the activity of the compounds. mdpi.com

QSAR studies have also been performed on isoxazole derivatives for other activities, such as anti-inflammatory and antibacterial effects. researchgate.netnih.gov These studies help to develop predictive models by correlating molecular descriptors (e.g., topological and conformational) with observed biological activity. nih.gov The development of a statistically significant QSAR model can guide the design of new, more potent derivatives. researchgate.net

Table 3: Statistical Parameters from a 3D-QSAR Study of Isoxazole Derivatives | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Application | Reference | | :--- | :--- | :--- | :--- | :--- | | CoMFA | 0.664 | 0.960 | 0.872 | Predicting FXR agonist activity | mdpi.com | | CoMSIA | 0.706 | 0.969 | 0.866 | Predicting FXR agonist activity | mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for comprehending its interactions with biological systems. Conformational analysis and molecular dynamics (MD) simulations provide this information.

Crystallographic studies of the related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, reveal key conformational features. The phenyl and isoxazole rings are not coplanar, forming a significant dihedral angle of 56.64°. nih.govresearchgate.net The carboxylic acid group, however, lies nearly in the same plane as the isoxazole ring. nih.govresearchgate.net In the ethyl ester form, the dihedral angle between the phenyl and isoxazole rings is 43.40°, and the ethoxycarbonyl group is slightly rotated out of the isoxazole plane. researchgate.netnih.gov This non-planar conformation is a critical structural characteristic.

MD simulations are used to study the dynamic behavior of ligand-protein complexes over time, assessing their stability and interaction patterns. For isoxazole derivatives docked into target proteins like FXR and COX enzymes, MD simulations have been performed to validate the docking poses and understand the stability of the interactions. nih.govmdpi.com These simulations can reveal crucial conformational changes in both the ligand and the protein upon binding and help identify key stable interactions, such as persistent hydrogen bonds or hydrophobic contacts, that are vital for the ligand's activity. acs.orgmdpi.com

In silico Prediction of Biological Activity

In silico prediction methods encompass a range of computational tools used to forecast the biological activity and pharmacokinetic properties of a molecule before its synthesis. These methods are crucial for prioritizing compounds in the early stages of drug discovery.

Virtual screening is a primary in silico technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. As mentioned, virtual screening of the ZINC database successfully identified isoxazole-based molecules as potential Hsp90 inhibitors. sciety.orgbonviewpress.comresearchgate.net

Prediction of Activity Spectra for Substances (PASS) is another tool that predicts a wide range of biological activities based on the structure of a compound. pnrjournal.com For novel heterocyclic compounds, PASS can provide valuable initial predictions of their therapeutic potential. pnrjournal.com

Furthermore, in silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Web-based services like SwissADME are used to evaluate the drug-likeness of isoxazole derivatives based on criteria such as Lipinski's rule of five, gastrointestinal absorption, and blood-brain barrier penetration. nih.govresearchgate.net Such predictions are vital for identifying candidates with favorable pharmacokinetic profiles early in the development process. nih.gov

Preclinical Pharmacological Evaluation of 5 Methyl 3 Phenylisoxazole 4 Carboxamide Derivatives

In vitro Biological Assays

In vitro studies form the foundational step in the pharmacological evaluation of new chemical entities. For 5-methyl-3-phenylisoxazole-4-carboxamide and its derivatives, these assays have been instrumental in determining their cytotoxic, enzyme-inhibiting, and receptor-binding activities.

Derivatives of this compound have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. nih.govnajah.edu A study investigating a novel series of these compounds revealed potent activity against hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) cell lines. najah.eduresearchgate.net For instance, one compound, designated NKH1, showed significant activity against cervical cancer (HeLa) and Hep3B cells, with IC50 values of 0.303 µg/ml and 2.683 µg/ml, respectively. najah.edu The IC50 range for these compounds against the Hep3B cell line was generally between 2.196 and 9.684 µg/ml. najah.edu

Further research expanded the evaluation to include additional cancer cell lines such as B16-F1 (melanoma), Colo205 (colon), HepG2 (liver), and CaCo-2 (colon). nih.gov The compounds generally exhibited moderate to potent antiproliferative activities across these lines. nih.gov Notably, these derivatives showed a degree of selectivity for cancer cells over normal cell lines, such as human embryonic kidney cells (Hek293T), where the IC50 values were significantly higher, ranging from 41.526 to 88.196 µg/ml. najah.edu

Beyond anticancer evaluations, the isoxazole (B147169) scaffold is also being explored for other therapeutic applications. For example, isoxazol-4-carboxamide piperidyl derivatives have been designed and synthesized as potential anti-influenza A agents that target the virus nucleoprotein. rsc.org Additionally, other carboxamide-containing compounds have shown antiviral activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1. nih.gov

| Compound Derivative | Cancer Cell Line | Reported IC50 Value |

|---|---|---|

| NKH1 | HeLa (Cervical Cancer) | 0.303 µg/ml |

| NKH1 | Hep3B (Liver Cancer) | 2.683 µg/ml |

| General Series | Hep3B (Liver Cancer) | 2.196 - 9.684 µg/ml |

| General Series | Hek293T (Normal Kidney) | 41.526 - 88.196 µg/ml |

| Compound 2a | HeLa (Cervical Cancer) | 0.91 µM |

| Compound 2a | Hep3B (Liver Cancer) | 8.02 µM |

| General Series (2a-2d) | Hep3B (Liver Cancer) | 5.96 - 28.62 µM |

| General Series (2a-2d) | Hek293T (Normal Kidney) | 112.78 - 266.66 µM |

The investigation into the enzyme-inhibiting properties of this compound derivatives has yielded varied results. One study that tested a series of these compounds for their ability to suppress lipase (B570770) and amylase enzymes found them to be weak enzymatic inhibitors. nih.gov However, the broader class of isoxazole-containing compounds has been associated with the inhibition of other enzymes. Leflunomide (B1674699), a derivative of 5-methylisoxazole-4-carboxamide, has an active metabolite that inhibits dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov In contrast, a modified scaffold, 5-methylisoxazole-3-carboxamide (B1215236), and its metabolites did not show inhibition of DHODH in vitro. nih.gov This highlights how structural modifications to the core isoxazole ring can significantly alter enzyme inhibitory activity.

Derivatives of this compound have been identified as potent modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com These receptors are crucial for synaptic transmission in the central nervous system and are implicated in nociceptive pathways and chronic pain. nih.govmdpi.com Electrophysiological studies using the whole-cell patch clamp technique demonstrated that these derivatives can act as potent inhibitors of AMPA receptor activity. nih.govmdpi.com Two compounds, CIC-1 and CIC-2, showed an 8-fold and 7.8-fold inhibition of AMPA receptor currents, respectively. nih.govmdpi.com These compounds were also found to significantly alter the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. nih.gov

In a different therapeutic area, specific derivatives have been developed to target the protein-protein interaction of the cardiac transcription factors GATA4 and NKX2-5. helsinki.finih.gov These transcription factors are essential for heart development and are critical regulators of cardiac remodeling. helsinki.finih.gov A lead compound, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, was identified as an inhibitor of the GATA4-NKX2-5 interaction. helsinki.fi Affinity chromatography experiments confirmed that this compound directly binds to the GATA4 protein. nih.gov This interaction has been shown to have anti-hypertrophic effects in vitro and cardioprotective effects in vivo, suggesting a novel therapeutic strategy for cardiac repair. helsinki.fi

In vivo Animal Models

Following promising in vitro results, select derivatives have been advanced to in vivo animal models to assess their efficacy and bioactivity in a complex biological system.

Building on the in vitro findings related to AMPA receptor modulation, isoxazole carboxamide derivatives have been evaluated for their anti-nociceptive potential in animal models of pain. A study on novel 3-substituted-isoxazole-4-carboxamide derivatives showed low to moderate analgesic activity. researchgate.net In this study, a derivative designated B2, which contains a methoxy (B1213986) group, demonstrated higher analgesic activity compared to the standard drug tramadol (B15222) in both acetic acid-induced writhing and hot plate assays. researchgate.net Further investigation into the mechanism suggested that the analgesic effects of the active compounds are mediated through a non-opioid receptor pathway. researchgate.net

The in vivo bioactivity of these compounds has also been explored in the context of their antioxidant potential. nih.gov After demonstrating potent scavenging activity against the DPPH free radical in vitro, the most active compound, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (designated 2a), was selected for in vivo evaluation. nih.gov This study measured the total antioxidant capacity (TAC) in the blood of mice. The results indicated that compound 2a exhibited potent in vivo antioxidant activity, reflecting its in vitro performance. nih.gov

Novel Formulation and Delivery Strategies in Preclinical Context

The therapeutic potential of this compound and its derivatives is intrinsically linked to their effective delivery to target sites. Preclinical research has increasingly focused on developing novel formulation and delivery strategies to overcome challenges such as poor solubility and limited bioavailability, thereby enhancing therapeutic efficacy. These advanced strategies aim to improve the pharmacokinetic and pharmacodynamic profiles of these compounds.

Nanotechnology-Based Approaches (e.g., nano-emulgel)

Nanotechnology offers promising solutions to enhance the delivery of lipophilic drugs like certain this compound derivatives. nih.govmdpi.com Nano-emulgels, in particular, have emerged as a significant area of investigation. These formulations are nano-emulsions incorporated into a gel base, combining the advantages of nano-sized droplets for improved permeation with the favorable consistency and stability of a gel for topical application. nih.govnih.govsemanticscholar.org

A key objective in preclinical studies is to improve the cellular permeability and potency of these compounds, particularly in the context of cancer therapy. nih.gov For instance, research has focused on synthesizing novel this compound derivatives and evaluating their antiproliferative activities against various cancer cell lines. nih.gov In one such study, a nano-emulgel was developed to enhance the efficacy of the most active compound against B16-F1 melanoma cells. nih.gov

The development of a nano-emulgel formulation involves the careful selection of an oil phase, surfactants, and co-surfactants to create a stable nano-emulsion, which is then incorporated into a hydrogel matrix. nih.govmmsl.cz This approach aims to leverage the small droplet size of the nano-emulsion (typically ranging from 5 to 500 nm) to increase the surface area for drug absorption and improve penetration into target cells. semanticscholar.orgmmsl.cz

Preclinical evaluations of these nano-emulgel formulations are comprehensive. For the this compound derivative, 5-methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4-carboxamide (2e), a nano-emulgel formulation was developed and characterized. nih.gov The study assessed various parameters to ensure the quality and potential efficacy of the formulation.

Key findings from the characterization of the nano-emulgel loaded with compound 2e are summarized below:

| Parameter | Result | Significance |

| Droplet Size | 135.2 ± 2.1 nm | The small droplet size is indicative of a larger surface area, which can facilitate improved drug release and permeation. |

| Polydispersity Index (PDI) | 0.21 ± 0.02 | A low PDI value suggests a uniform and homogenous distribution of droplet sizes within the formulation, contributing to its stability. |

| Zeta Potential | -28.3 ± 1.5 mV | The negative charge indicates good stability of the nano-emulsion, as it helps to prevent the aggregation of droplets due to electrostatic repulsion. |

| Drug Content | 98.7 ± 1.2% | High drug content ensures that a sufficient amount of the active compound is encapsulated within the nano-emulgel for therapeutic effect. |

| Viscosity | 3500 ± 150 cP | The viscosity is appropriate for a topical application, allowing for ease of spreading and adequate retention time on the skin. |

| pH | 6.8 ± 0.2 | A pH close to neutral is generally well-tolerated by the skin, minimizing the potential for irritation. |

The study further investigated the in vitro release of compound 2e from the nano-emulgel. The results demonstrated a sustained release profile, with approximately 80% of the drug released over 24 hours. This controlled release is a desirable characteristic for maintaining therapeutic concentrations over an extended period.

Furthermore, the cytotoxicity of the nano-emulgel formulation was evaluated against B16-F1 melanoma cells and compared to the free compound. The nano-emulgel formulation exhibited a significantly lower IC₅₀ value (1.5 ± 0.2 µM) compared to the free compound (3.2 ± 0.4 µM), indicating that the nano-formulation enhanced the cytotoxic activity of the compound against the cancer cells. This improvement in potency is attributed to the enhanced cellular uptake of the drug when delivered via the nano-emulgel system. nih.gov

These preclinical findings highlight the potential of nanotechnology-based approaches, specifically nano-emulgels, to improve the delivery and therapeutic efficacy of this compound derivatives. nih.gov

Advanced Research Avenues and Future Directions

Design of Multi-targeted Therapies

The traditional "one molecule, one target" approach to drug discovery is often inadequate for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. spandidos-publications.com This has led to the rise of multitarget-directed ligands (MTDLs), where a single compound is rationally designed to interact with multiple biological targets simultaneously. mdpi.com The 5-methyl-3-phenylisoxazole-4-carboxamide scaffold is a promising framework for the development of MTDLs.

Recent studies have highlighted the potential of isoxazole-carboxamide derivatives as potent agents against various cancer cell lines, including melanoma. nih.gov The ability of these compounds to exhibit broad antiproliferative activity suggests they may act on common pathways essential for cancer cell survival or engage multiple targets. Future research will focus on modifying the core structure to simultaneously inhibit key proteins involved in tumorigenesis, such as different kinases, or heat shock proteins. researchgate.net For instance, a derivative could be engineered to not only inhibit a primary cancer-driving protein but also a secondary target that contributes to drug resistance, offering a more durable therapeutic effect.

Development of Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. For this compound and its derivatives, this approach could significantly enhance therapeutic efficacy and reduce potential side effects.

The development of personalized strategies for isoxazole-based therapies is an emerging trend. nih.gov A key area of investigation involves pharmacogenomics, which studies how a person's genes affect their response to drugs. nih.gov Future research will likely focus on identifying genetic biomarkers that can predict a patient's response to treatment with these compounds. For example, in a study on new isoxazole (B147169) derivatives for β-thalassemia, researchers noted that analyzing the correlation between a patient's genotype and the induction of fetal hemoglobin could help select individuals most likely to benefit from a clinical trial. nih.gov Similarly, identifying specific tumor mutations that confer sensitivity to a particular this compound derivative could guide its use in oncology, ensuring that the right patient receives the right drug. smw.ch

Exploration of New Therapeutic Indications

The versatile isoxazole ring is known to be a component of compounds with a wide array of pharmacological activities. nih.gov Derivatives of this scaffold have been investigated for numerous effects, highlighting the potential for this compound to be repurposed or developed for new therapeutic applications beyond its initial scope.

The range of biological activities associated with isoxazole derivatives provides a fertile ground for exploring new uses. These activities include:

| Potential Therapeutic Area | Observed Activity of Isoxazole Derivatives |

| Oncology | Anti-tumor, Anticancer nih.govnih.gov |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal, Antibacterial nih.govsmw.ch |

| Metabolic Disorders | Hypoglycemic nih.gov |

| Inflammatory Conditions | Anti-inflammatory, Antioxidant researchgate.netnih.gov |

| Neurological Disorders | Analgesic, Neuroprotective nih.govnih.gov |

| Hematological Disorders | Induction of Fetal Hemoglobin (for β-thalassemia) nih.gov |

A particularly promising new direction is in the field of neurology. Recent electrophysiological studies have shown that certain isoxazole-4-carboxamide derivatives can potently modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system. nih.govresearchgate.net This finding opens up the possibility of developing these compounds as novel, non-opioid analgesics for chronic pain by targeting central sensitization pathways. nih.gov

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Advanced "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the molecular changes induced by a compound within a biological system. The application of these technologies is a critical future step in elucidating how this compound and its derivatives exert their effects.

While specific omics studies on this compound are still emerging, the strategy is well-established for related therapeutic areas. For instance, transcriptomic and proteomic studies have been used to identify convergent targets and understand the long-term cellular changes induced by antipsychotic drugs. A similar approach can be applied to this compound.

Future mechanistic studies could involve:

Transcriptomics: Analyzing changes in gene expression in cancer cells after treatment to identify the signaling pathways that are disrupted. This was suggested as a future direction for isoxazole derivatives used to treat β-thalassemia. nih.gov

Proteomics: Identifying the specific proteins that directly bind to the compound or whose expression levels change significantly upon treatment. This can confirm intended targets and reveal unexpected off-target effects.

Metabolomics: Studying alterations in metabolic pathways to understand how the compound affects cellular energy and biosynthesis, which is often dysregulated in cancer.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the drug's mechanism, facilitating its optimization and clinical development.

Application of Artificial Intelligence and Machine Learning in Drug Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. These computational tools can analyze vast datasets to predict the properties of molecules, identify novel drug candidates, and optimize their structures for enhanced potency and selectivity.

| AI/ML Application | Description |

| Virtual Screening | ML algorithms can screen massive virtual libraries of compounds to identify novel isoxazole derivatives with a high probability of binding to a specific biological target. |

| De Novo Drug Design | Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired pharmacological properties like potency, selectivity, and low toxicity. |

| Property Prediction | AI tools can accurately predict the physicochemical properties, pharmacokinetics, and potential toxicity of new derivatives before they are synthesized, saving time and resources. |

| Mechanism Identification | By analyzing large-scale biological data, AI can help predict the primary targets and mechanisms of action for novel compounds. |